molecular formula C18H16N4O2 B11314890 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylacetamide

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylacetamide

Cat. No.: B11314890
M. Wt: 320.3 g/mol
InChI Key: XMSXTDDCZFXLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a 4-methylphenyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylacetamide typically involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzohydrazide. This intermediate is then reacted with phenyl isocyanate to yield the desired triazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(4-methylphenyl)thiazolo[2,3-c]-1,2,4-triazole-3-thiol

Uniqueness

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-phenylacetamide is unique due to its specific triazine structure and the presence of both 4-methylphenyl and phenylacetamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C18H16N4O2/c1-13-7-9-14(10-8-13)16-11-19-22(18(24)21-16)12-17(23)20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,23)

InChI Key

XMSXTDDCZFXLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.